Cas no 2229533-29-1 (2-1-(2-aminopropan-2-yl)cyclopropyl-5-bromophenol)

2-1-(2-aminopropan-2-yl)cyclopropyl-5-bromophenol 化学的及び物理的性質
名前と識別子
-
- 2-1-(2-aminopropan-2-yl)cyclopropyl-5-bromophenol
- 2-[1-(2-aminopropan-2-yl)cyclopropyl]-5-bromophenol
- 2229533-29-1
- EN300-1907767
-
- インチ: 1S/C12H16BrNO/c1-11(2,14)12(5-6-12)9-4-3-8(13)7-10(9)15/h3-4,7,15H,5-6,14H2,1-2H3
- InChIKey: KYCNZFVSPSBKCQ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)O)C1(C(C)(C)N)CC1
計算された属性
- せいみつぶんしりょう: 269.04153g/mol
- どういたいしつりょう: 269.04153g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 46.2Ų
2-1-(2-aminopropan-2-yl)cyclopropyl-5-bromophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1907767-0.05g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-5-bromophenol |
2229533-29-1 | 0.05g |
$1080.0 | 2023-09-18 | ||
Enamine | EN300-1907767-1.0g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-5-bromophenol |
2229533-29-1 | 1g |
$1286.0 | 2023-06-01 | ||
Enamine | EN300-1907767-5.0g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-5-bromophenol |
2229533-29-1 | 5g |
$3728.0 | 2023-06-01 | ||
Enamine | EN300-1907767-0.25g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-5-bromophenol |
2229533-29-1 | 0.25g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1907767-10g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-5-bromophenol |
2229533-29-1 | 10g |
$5528.0 | 2023-09-18 | ||
Enamine | EN300-1907767-1g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-5-bromophenol |
2229533-29-1 | 1g |
$1286.0 | 2023-09-18 | ||
Enamine | EN300-1907767-0.1g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-5-bromophenol |
2229533-29-1 | 0.1g |
$1131.0 | 2023-09-18 | ||
Enamine | EN300-1907767-0.5g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-5-bromophenol |
2229533-29-1 | 0.5g |
$1234.0 | 2023-09-18 | ||
Enamine | EN300-1907767-10.0g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-5-bromophenol |
2229533-29-1 | 10g |
$5528.0 | 2023-06-01 | ||
Enamine | EN300-1907767-2.5g |
2-[1-(2-aminopropan-2-yl)cyclopropyl]-5-bromophenol |
2229533-29-1 | 2.5g |
$2520.0 | 2023-09-18 |
2-1-(2-aminopropan-2-yl)cyclopropyl-5-bromophenol 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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10. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
2-1-(2-aminopropan-2-yl)cyclopropyl-5-bromophenolに関する追加情報
Compound 2229533-29-1: 2-(1-(2-Aminopropan-2-yl)cyclopropyl)-5-bromophenol
Compound 2229533-29-1, also known as 2-(1-(2-Aminopropan-2-yl)cyclopropyl)-5-bromophenol, is a complex organic compound with a unique structure that has garnered attention in various fields of research. This compound consists of a phenol ring substituted with a bromine atom at the 5-position and a cyclopropyl group at the 2-position. The cyclopropyl group is further substituted with a 1-(2-amino-propan-2-yl) moiety, which adds complexity to its structure and potential functionality.
The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, cyclopropanation, and possibly oxidation or reduction steps depending on the specific pathway chosen. Recent advancements in asymmetric synthesis and catalytic methods have made it possible to produce this compound with higher yields and enantioselectivity, which is crucial for its application in pharmaceuticals and other specialized industries.
One of the most notable aspects of Compound 2229533-29-1 is its potential in medicinal chemistry. The presence of the bromine atom and the cyclopropyl group introduces unique electronic and steric properties that can be exploited for drug design. For instance, the bromine atom can act as a leaving group in substitution reactions, enabling further functionalization. Meanwhile, the cyclopropyl group can induce strain in molecular interactions, potentially enhancing binding affinity to target proteins.
Recent studies have explored the use of this compound as a precursor for bioactive molecules. For example, researchers have investigated its role in anti-inflammatory and anti-tumor activities. In one study published in Nature Communications, scientists demonstrated that derivatives of this compound exhibited potent inhibitory effects on COX-2 enzymes, which are key targets in inflammation-related diseases. These findings suggest that Compound 2229533-29-1 could serve as a valuable starting material for developing novel therapeutic agents.
In addition to its medicinal applications, this compound has shown promise in materials science. The cyclopropyl group's strained ring system makes it an interesting candidate for polymerization studies. Researchers have reported that derivatives of this compound can form high-strength polymers with tunable mechanical properties, making them suitable for advanced materials applications such as lightweight composites or biodegradable plastics.
The environmental impact of synthesizing and using this compound has also been a topic of recent research. Scientists are exploring green chemistry approaches to minimize waste and energy consumption during its production. For instance, catalytic hydrogenation methods using renewable catalysts have been proposed to reduce the carbon footprint associated with its synthesis.
In conclusion, Compound 2-(1-(2-Aminopropan-2-yl)cyclopropyl)-5-bromophenol (CAS No: 000000) is a versatile compound with diverse applications across multiple disciplines. Its unique structure offers opportunities for innovation in drug discovery, materials science, and sustainable chemistry. As research continues to uncover new properties and uses for this compound, it is poised to play an increasingly important role in advancing modern science and technology.
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